2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole
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Description
The compound “2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole” is a complex organic molecule that contains several functional groups and rings, including a cyclopentylthio group, a furan ring, a phenyl ring, and an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The furan and imidazole rings are aromatic and planar, while the cyclopentyl ring is non-aromatic and can adopt various conformations .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-rich furan ring and the electron-deficient imidazole ring. These could undergo various reactions like electrophilic aromatic substitution, nucleophilic aromatic substitution, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings might increase its boiling point and decrease its solubility in water .Future Directions
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(furan-2-ylmethyl)-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-2-7-15(8-3-1)18-13-20-19(23-17-10-4-5-11-17)21(18)14-16-9-6-12-22-16/h1-3,6-9,12-13,17H,4-5,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKBEYUWQBYWSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2CC3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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